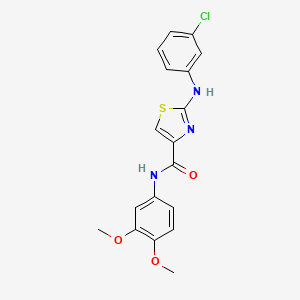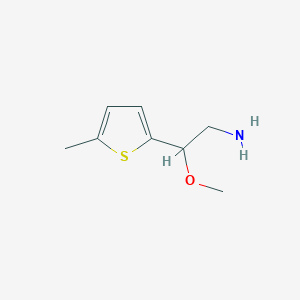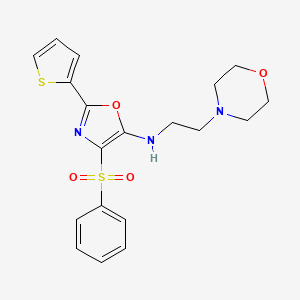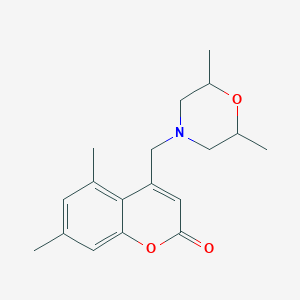
4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many biologically active molecules and pharmaceuticals . The morpholine ring in this compound is substituted with two methyl groups, making it a 2,6-dimethylmorpholine . This compound is mainly used in the synthesis of pharmaceutical ingredients .
Synthesis Analysis
The synthesis of morpholines, including 2,6-dimethylmorpholine, has been a subject of significant research. A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs have been synthesized using this methodology .Molecular Structure Analysis
The molecular structure of 2,6-dimethylmorpholine, a component of the compound , has been well-studied . It is a cyclic compound with a six-membered ring, containing one oxygen atom and one nitrogen atom . The nitrogen atom is substituted with two methyl groups .Chemical Reactions Analysis
Morpholines, including 2,6-dimethylmorpholine, are known to participate in a variety of chemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . They can also undergo various transformations under the influence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethylmorpholine have been reported . It has a refractive index of 1.446, a boiling point of 147°C, a melting point of -85°C, and a density of 0.935 g/mL at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
4-((2,6-Dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one and its derivatives are subjects of interest in synthetic organic chemistry due to their potential biological activities and complex molecular structures. The synthesis of similar chromen derivatives involves reactions between 4-hydroxycoumarins or 4-hydroxy-1-methylquinolinone with dimethyl acetylenedicarboxylate (DMAD) in the presence of phosphites, leading to the formation of dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates and related compounds (Nicolaides et al., 2011). Additionally, chromen derivatives can be synthesized through reactions involving chloromethyl-3-(4H-chromen-3-yl)-1,2,4-oxadiazoles with different amines, resulting in various substituted chromen-oxadiazole compounds (Rao et al., 2014).
Chemical Properties and Applications
Chromen derivatives exhibit a wide range of chemical properties and potential applications. For instance, prenylated orcinol derivatives from the Rhododendron dauricum, including chromen compounds, have been found to significantly inhibit histamine release from rat peritoneal mast cells, indicating potential anti-allergic or anti-inflammatory applications (Iwata et al., 2004). Moreover, chromen-4-one derivatives, particularly those with morpholinomethyl groups, have been explored as fluorescent probes for imaging hypoxic cells, demonstrating the versatility of these compounds in biomedical research (Feng et al., 2016).
Biological Activities
The biological activities of chromen derivatives are diverse and significant. For example, morpholines linked coumarin–triazole hybrids, similar in structure to the queried compound, have shown substantial anti-proliferative potential against various human cancer cell lines, with specific compounds inducing apoptosis in bone cancer cells and showing strong binding to galectin-1, a protein involved in cancer progression (Goud et al., 2019). These findings highlight the potential of chromen derivatives in developing new anticancer therapies.
Safety and Hazards
Direcciones Futuras
The future directions for research on “4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in pharmaceuticals and other areas . The development of more efficient and selective synthetic methods, as well as the investigation of their biological activity and mechanism of action, could be areas of future focus .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with transition metals used in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the formation of carbon-carbon bonds . This involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it might be involved in the synthesis of complex organic molecules.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it might contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-5-12(2)18-15(7-17(20)22-16(18)6-11)10-19-8-13(3)21-14(4)9-19/h5-7,13-14H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIGOKRLWZHBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC(=CC(=C23)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)methyl)-5,7-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-chloro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2853852.png)
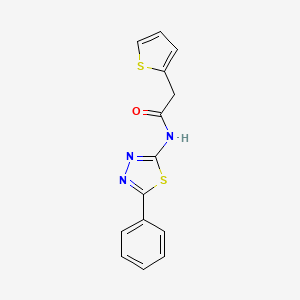
![1-Deoxy-1-[methyl([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B2853855.png)
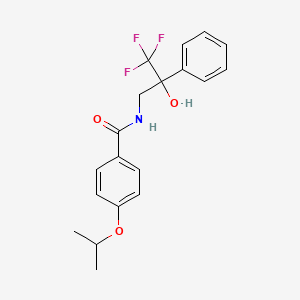
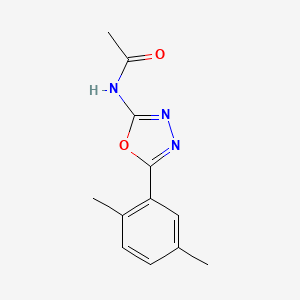

![3-Methyl-1-(4-phenylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2853863.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2853866.png)
